molecular formula C8H8ClIO2 B13459269 1-Chloro-2-iodo-4,5-dimethoxybenzene

1-Chloro-2-iodo-4,5-dimethoxybenzene

Cat. No.: B13459269
M. Wt: 298.50 g/mol
InChI Key: YKOZVQKPAHXVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-iodo-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methoxy groups

Preparation Methods

The synthesis of 1-Chloro-2-iodo-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-4,5-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Chemical Reactions Analysis

1-Chloro-2-iodo-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-Chloro-2-iodo-4,5-dimethoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

1-chloro-2-iodo-4,5-dimethoxybenzene

InChI

InChI=1S/C8H8ClIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3

InChI Key

YKOZVQKPAHXVPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.